8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of bromo-chloroimidazo-pyridine derivatives involves a systematic approach that starts with the condensation of a brominated diamino-pyridine with an aromatic aldehyde, followed by alkylation reactions. Specifically, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using 5-Bromo-2,3-diaminopyridine and various aromatic aldehydes in the presence of molecular iodine in water. Subsequent alkylation with different alkyl dibromide agents led to the formation of the target compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using NMR spectroscopy. Additionally, the structures of certain derivatives were confirmed through monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory were carried out to further elucidate the molecular structure. Hirshfeld surface analysis was used to determine intermolecular contacts, which is crucial for understanding the three-dimensional arrangement and potential interactions of the molecules .
Chemical Reactions Analysis
The chemical reactivity and potential as tyrosyl-tRNA synthetase inhibitors of the synthesized bromo-chloroimidazo-pyridine derivatives were assessed through molecular docking studies. These studies aimed to determine the binding affinity of the compounds to the active site of the target enzyme, S. aureus tyrosyl-tRNA synthetase. Among the compounds studied, one demonstrated a significant binding affinity, indicating its potential as a potent inhibitor .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their synthesis and structural analysis. The crystalline structure, confirmed by X-ray diffraction, provides insights into the solid-state properties such as lattice parameters and molecular packing. The intramolecular and intermolecular hydrogen bonding, as well as π-π stacking interactions, suggest the compounds' stability and potential intermolecular interactions, which are important for their physical properties and biological activity .
The studies referenced do not directly discuss "8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid," but they provide a relevant context for understanding the synthesis, structure, and potential applications of similar bromo-chloroimidazo-pyridine derivatives. The methodologies and analyses presented could be applied to the study of "8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid" for a comprehensive understanding of its properties and potential uses.
Scientific Research Applications
1. Antituberculosis Agents
- Application Summary: Imidazo[1,2-a]pyridine analogues, including 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with different doses of Q203, a compound related to imidazo[1,2-a]pyridine, after 4 weeks of treatment .
- Results or Outcomes: Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
2. Organic Chemical Synthesis Intermediate
- Application Summary: 8-Bromo-6-chloroimidazo[1,2-a]pyridine is used as an organic chemical synthesis intermediate .
3. Pharmaceutical Intermediate
- Application Summary: 6-Chlorimidazo[1,2-A]pyridine, a related compound, is a pyridine derivative and can be used as a pharmaceutical intermediate .
3. Pharmaceutical Intermediate
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFTVGMWGOEQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649966 | |
Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
1000017-98-0 | |
Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000017-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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